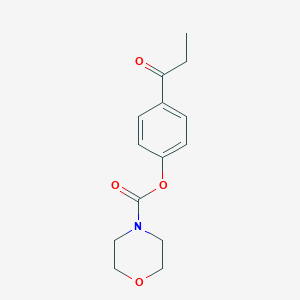
(4-Propanilfenil) morfolina-4-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Propanoylphenyl) morpholine-4-carboxylate” is a compound that contains a morpholine ring and a propanoylphenyl group. Morpholine is a common motif in many pharmaceuticals and biologically active compounds . The propanoylphenyl group is a type of aromatic compound, which often contributes to the bioactivity of a molecule.
Mecanismo De Acción
The mechanism of action of (4-Propanoylphenyl) morpholine-4-carboxylate is not fully understood, but it is believed to be due to its ability to inhibit certain enzymes and proteins in the body. (4-Propanoylphenyl) morpholine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-Propanoylphenyl) morpholine-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. (4-Propanoylphenyl) morpholine-4-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Propanoylphenyl) morpholine-4-carboxylate in lab experiments is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying their functions. (4-Propanoylphenyl) morpholine-4-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using (4-Propanoylphenyl) morpholine-4-carboxylate in lab experiments is its limited solubility in water, which may affect its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for the study of (4-Propanoylphenyl) morpholine-4-carboxylate. One direction is to further investigate its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use as a treatment for viral infections, such as influenza and herpes simplex virus. Additionally, further studies are needed to understand the mechanism of action of (4-Propanoylphenyl) morpholine-4-carboxylate and its potential side effects.
Métodos De Síntesis
The synthesis of (4-Propanoylphenyl) morpholine-4-carboxylate involves the reaction of 4-aminophenol with propanoyl chloride in the presence of triethylamine. The resulting product is then reacted with morpholine-4-carboxylic acid to yield (4-Propanoylphenyl) morpholine-4-carboxylate. This method has been optimized to yield high purity and high yield of (4-Propanoylphenyl) morpholine-4-carboxylate.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
(4-Propanilfenil) morfolina-4-carboxilato es un compuesto que ha llamado la atención en la investigación farmacéutica debido a su porción de morfolina. Las morfolinas son una clase de compuestos químicos orgánicos que se encuentran comúnmente en moléculas bioactivas y productos farmacéuticos . El anillo de morfolina es conocido por su incorporación en moléculas de fármacos, lo que puede mejorar las propiedades farmacocinéticas de los fármacos. Por lo tanto, este compuesto tiene potencial para el desarrollo de nuevos agentes terapéuticos.
Imágenes Biomédicas
Los compuestos que contienen la porción de morfolina se han explorado por su uso en imágenes biomédicas . This compound podría ser un precursor de agentes de contraste o sondas de imagen debido a su capacidad de ser funcionalizado adicionalmente y enlazado a entidades de imagen.
Propiedades
IUPAC Name |
(4-propanoylphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-13(16)11-3-5-12(6-4-11)19-14(17)15-7-9-18-10-8-15/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYNVMSKENHRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid](/img/structure/B363062.png)
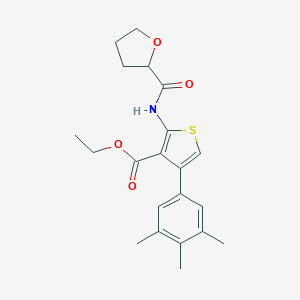
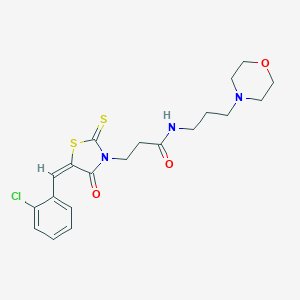
![(E)-3-[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]prop-2-enoic acid](/img/structure/B363081.png)
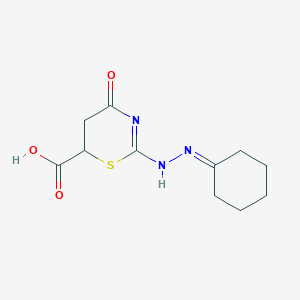
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
![N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide](/img/structure/B363093.png)
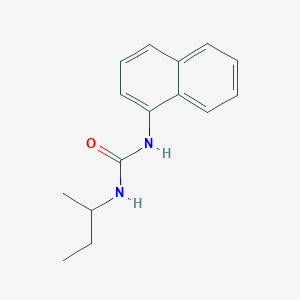
![N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B363097.png)
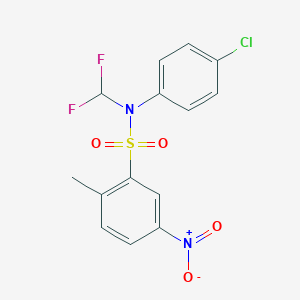
![4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363102.png)
![4-(4-Chloro-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-butyramide](/img/structure/B363114.png)
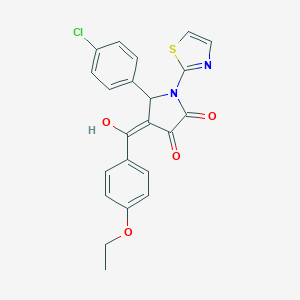
![Ethyl (2-{[4-(4-chlorophenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B363116.png)